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molecular formula C10H20O3 B8785991 4-((1,1-Dimethylethyl)dioxy)-4-methylpentan-2-one CAS No. 26394-04-7

4-((1,1-Dimethylethyl)dioxy)-4-methylpentan-2-one

Cat. No. B8785991
M. Wt: 188.26 g/mol
InChI Key: ODEURDFKGFSFKX-UHFFFAOYSA-N
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Patent
US04257985

Procedure details

Assay of the product by GLC indicated 76% product, 17% mesityl oxide, and 1% t-butyl hydroperoxide. The actual yield of product based on the t-butyl hydroperoxide consumed was 82%. Purification of product for GLC standard was accomplished by a double distillation under reduced pressure with a pot temperature of 40°±2° C. Fractions were collected and assayed. Micro analysis found: C, 64.10%; H, 11.10%; O, 24,96%. Calculated: C, 63.79; H, 10.71; O, 25.49; SN-7-249-95. cuts 5, 6, and 7 nD25 1.4170, cuts 1, 2, 3, 4 nD25 1.4167, 1.4167, 1.4167, 1.4169 respectively. Reference IR spectrum R-IR#6.
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH:4]=[C:5]([CH3:7])[CH3:6])[CH3:3].[C:8]([O:12][OH:13])([CH3:11])([CH3:10])[CH3:9]>>[CH3:6][C:5]([O:13][O:12][C:8]([CH3:11])([CH3:10])[CH3:9])([CH2:4][C:2](=[O:1])[CH3:3])[CH3:7]

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C)C=C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumed
CUSTOM
Type
CUSTOM
Details
Purification of product for GLC standard
DISTILLATION
Type
DISTILLATION
Details
was accomplished by a double distillation under reduced pressure with a pot temperature of 40°±2° C
CUSTOM
Type
CUSTOM
Details
Fractions were collected

Outcomes

Product
Name
Type
Smiles
CC(C)(CC(C)=O)OOC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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